STING agonist-18
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Overview
Description
STING agonist-18 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-18 typically involves the alkylation of aniline followed by a key cyclization step using potassium thiocyanate to form the benzothiazole core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as continuous flow chemistry to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
STING agonist-18 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and nitration reactions can introduce functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
STING agonist-18 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating the immune response and its potential as a therapeutic agent.
Mechanism of Action
STING agonist-18 activates the STING pathway by binding to the STING protein, leading to its oligomerization and recruitment of TANK-binding kinase 1 (TBK1). This activation results in the phosphorylation and activation of interferon regulatory factor 3 (IRF3), which translocates to the nucleus and induces the expression of type I interferons and other pro-inflammatory cytokines . The activation of these pathways enhances the immune response against tumors and viral infections .
Comparison with Similar Compounds
Similar Compounds
Cyclic GMP-AMP (cGAMP): A natural STING agonist that activates the pathway through a similar mechanism.
Dimeric amidobenzimidazole (diABZI): A synthetic STING agonist with demonstrated anti-tumor activity.
MSA-2: Another synthetic STING agonist used in combination with other therapeutic agents.
Uniqueness
STING agonist-18 is unique in its ability to be used in various delivery systems, including antibody-drug conjugates, which can enhance its therapeutic efficacy and reduce toxicity . Its versatility in chemical modifications also allows for the development of derivatives with improved pharmacokinetic properties and targeted delivery .
Properties
Molecular Formula |
C38H45N13O6 |
---|---|
Molecular Weight |
779.8 g/mol |
IUPAC Name |
1-[(E)-4-[7-(3-aminopropoxy)-5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide |
InChI |
InChI=1S/C38H45N13O6/c1-6-50-27(15-21(3)46-50)35(54)44-37-42-25-17-23(33(40)52)19-29(56-5)31(25)48(37)12-8-9-13-49-32-26(18-24(34(41)53)20-30(32)57-14-10-11-39)43-38(49)45-36(55)28-16-22(4)47-51(28)7-2/h8-9,15-20H,6-7,10-14,39H2,1-5H3,(H2,40,52)(H2,41,53)(H,42,44,54)(H,43,45,55)/b9-8+ |
InChI Key |
GHYYYXLQUGJICH-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Origin of Product |
United States |
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